Isonicotinohydroxamic acid, 2,6-dichloro-

Descripción

Contextualization within Hydroxamic Acid Chemistry

Hydroxamic acids are a class of organic compounds characterized by the functional group R-CO-NH-OH. eurjchem.com This moiety endows them with a remarkable ability to act as potent chelators of metal ions, a characteristic that is central to their diverse biological activities. nih.gov The hydroxamic acid functional group can form stable complexes with various metal ions, including iron, zinc, and nickel, which are essential cofactors for many enzymes. nih.govnih.gov

The primary mechanism by which hydroxamic acids exert their biological effects is through the inhibition of metalloenzymes. researchgate.net By binding to the metal ion in the active site of an enzyme, they can disrupt its catalytic activity. This property has been harnessed in the development of a range of therapeutic agents. researchgate.net For instance, some hydroxamic acid derivatives are approved for the treatment of certain cancers due to their ability to inhibit histone deacetylases (HDACs), which are zinc-dependent enzymes. nih.gov

The synthesis of hydroxamic acids can be achieved through several methods, with one of the most common being the reaction of a carboxylic acid derivative (such as an ester or acyl chloride) with hydroxylamine (B1172632). nih.govresearchgate.net This straightforward synthetic accessibility allows for the creation of a wide array of hydroxamic acid derivatives with tailored properties.

Historical and Current Significance in Chemical and Biological Sciences

The history of hydroxamic acids dates back to their first synthesis in 1869. However, their biological importance became more apparent in the 20th century with the discovery of their role as metalloenzyme inhibitors. A significant breakthrough in this area was the identification of hydroxamic acids as potent urease inhibitors in 1962. nih.gov

In recent years, the field of hydroxamic acid chemistry has continued to expand, with a focus on developing new derivatives with enhanced potency and selectivity for specific enzymes. Research has also been directed towards more sustainable and efficient "greener" synthesis methods. nih.gov The versatility of the hydroxamic acid scaffold has led to its investigation in a wide range of therapeutic areas, including as antibacterial, antifungal, and antitubercular agents. eurjchem.commdpi.com

The parent compound, isonicotinohydroxamic acid, is a pyridine-derived hydroxamic acid that has been studied for its metal-chelating properties. Its precursor, 2,6-dichloroisonicotinic acid, is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. nih.govfujifilm.com The presence of the 2,6-dichloro substitution on the pyridine (B92270) ring is known to influence the biological activity of the molecule. nih.gov

Overview of Research Trajectories for Isonicotinohydroxamic Acid, 2,6-dichloro-

Direct research on Isonicotinohydroxamic acid, 2,6-dichloro- is limited. However, its potential research trajectories can be inferred from the known properties of its constituent parts. The combination of the isonicotinohydroxamic acid core with 2,6-dichloro substitution on the pyridine ring suggests several areas of potential scientific inquiry.

Given the established role of 2,6-disubstituted pyridine derivatives in exhibiting antimicrobial activities, one potential research avenue is the investigation of Isonicotinohydroxamic acid, 2,6-dichloro- as an antimicrobial agent. nih.gov Furthermore, the structural similarities to other isonicotinic acid derivatives that have been explored for antitubercular activity suggest this could be another promising area of study. mdpi.com

The metal-chelating properties inherent to the hydroxamic acid group, combined with the electronic effects of the chlorine substituents, may also lead to novel applications in materials science or as specialized enzyme inhibitors. Future research would likely focus on the synthesis of this compound from 2,6-dichloroisonicotinic acid and subsequent evaluation of its biological and chemical properties.

Interactive Data Tables

Table 1: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Characteristics |

| Isonicotinohydroxamic acid | C₆H₆N₂O₂ | 138.12 | 4427-22-9 | Parent hydroxamic acid, metal chelator. ncats.iochemspider.com |

| 2,6-dichloroisonicotinic acid | C₆H₃Cl₂NO₂ | 192.00 | 5398-44-7 | Precursor carboxylic acid, intermediate in synthesis. nih.govfujifilm.com |

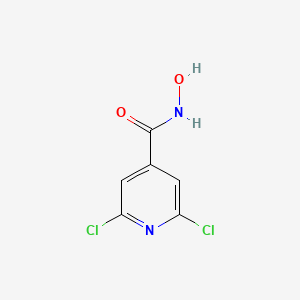

Structure

3D Structure

Propiedades

Número CAS |

57803-70-0 |

|---|---|

Fórmula molecular |

C6H4Cl2N2O2 |

Peso molecular |

207.01 g/mol |

Nombre IUPAC |

2,6-dichloro-N-hydroxypyridine-4-carboxamide |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(6(11)10-12)2-5(8)9-4/h1-2,12H,(H,10,11) |

Clave InChI |

XFGUWVXEXZICLY-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(N=C1Cl)Cl)C(=O)NO |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies of Isonicotinohydroxamic Acid, 2,6 Dichloro

Established Synthetic Pathways for Isonicotinohydroxamic Acid, 2,6-dichloro-

The synthesis of 2,6-dichloroisonicotinohydroxamic acid is a multi-step process that begins with the synthesis of its key precursor, 2,6-dichloroisonicotinic acid.

A well-documented and effective method for preparing 2,6-dichloroisonicotinic acid starts from citrazinic acid. chemicalbook.com This pathway involves the reaction of citrazinic acid with a chlorinating agent, typically phosphorus oxychloride, in the presence of a phase-transfer catalyst such as tetraethylammonium (B1195904) chloride. The reaction mixture is heated at elevated temperatures, for instance at 130°C for 18 hours followed by a period at 145°C, to ensure the complete conversion of both the hydroxyl groups and the carboxylic acid group of the starting material into the chlorinated pyridine (B92270) structure. chemicalbook.com The resulting 2,6-dichloroisonicotinic acid is then isolated as a white solid following a workup procedure that involves quenching the reaction with ice and extracting the product with an organic solvent like ethyl acetate (B1210297). chemicalbook.com This method has been reported to produce the desired acid in high yield, around 89%. chemicalbook.com

The conversion of the resulting 2,6-dichloroisonicotinic acid into the final target compound, 2,6-dichloroisonicotinohydroxamic acid, follows a standard protocol for hydroxamic acid synthesis from a carboxylic acid. This generally involves two key steps:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive species. Common methods include transformation into an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or conversion to an activated ester.

Reaction with Hydroxylamine (B1172632): The activated acid derivative is then reacted with hydroxylamine (NH₂OH) or one of its salts (e.g., hydroxylamine hydrochloride) in the presence of a base to yield the final hydroxamic acid.

This two-step sequence is a fundamental transformation in organic chemistry for the formation of the hydroxamic acid functional group.

| Parameter | Condition/Reagent | Purpose | Reference |

|---|---|---|---|

| Starting Material | Citrazinic Acid | Provides the pyridine-4-carboxylic acid core. | chemicalbook.com |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | Replaces hydroxyl groups with chlorine atoms. | chemicalbook.com |

| Catalyst | Tetraethylammonium Chloride | Acts as a phase-transfer catalyst. | chemicalbook.com |

| Temperature | 130°C - 145°C | Drives the reaction to completion. | chemicalbook.com |

| Yield | ~89% | Reported yield of isolated product. | chemicalbook.com |

Exploration of Synthetic Routes for Analogues and Derivatives

The 2,6-dichloroisonicotinic acid scaffold serves as a versatile platform for the synthesis of various analogues and derivatives. Research has focused on modifying the carboxylic acid group or the pyridine ring itself to generate novel compounds.

Ester and Amide Derivatives: The carboxylic acid moiety of 2,6-dichloroisonicotinic acid is readily derivatized. For instance, two novel ester derivatives, trifluoroethyl 2,6-dichloroisonicotinate (TFINA) and 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ), have been chemically synthesized. nih.gov The synthesis of these compounds involves standard esterification procedures, reacting the parent acid or its activated form with the corresponding alcohol. Such derivatization strategies are crucial for modifying the physicochemical properties of the parent molecule.

Analogues with Modified Carbon Skeletons: Synthetic efforts have also been directed towards creating analogues with altered carbon frameworks. A notable example is the synthesis of 2,6-dichlorohomonicotinic acid, which contains an additional methylene (B1212753) group between the pyridine ring and the carboxylic acid. indianastate.edu A convenient route to this analogue involves the direct allylation of 2,6-dichloropyridine (B45657) using lithium diisopropylamide (LDA) and allyl chloride, followed by the permanganate (B83412) oxidation of the newly introduced allyl side chain to a carboxylic acid. indianastate.edu This approach demonstrates a method for ring functionalization followed by side-chain manipulation to achieve the desired analogue.

| Compound Name | Type | Key Synthetic Step | Reference |

|---|---|---|---|

| Trifluoroethyl 2,6-dichloroisonicotinate (TFINA) | Ester Derivative | Esterification with trifluoroethanol. | nih.gov |

| 2-(2,6-dichloro-pyridine-4-carbonyloxy)-ethyl jasmonate (DPCEJ) | Ester Derivative | Esterification with ethyl jasmonate. | nih.gov |

| 2,6-Dichlorohomonicotinic acid | Analogue | Allylation of 2,6-dichloropyridine followed by oxidation. | indianastate.edu |

Process Optimization in Isonicotinohydroxamic Acid, 2,6-dichloro- Synthesis

Process optimization is critical for transitioning a synthetic route from laboratory scale to industrial production, focusing on efficiency, cost-effectiveness, safety, and robustness. While specific optimization studies for the synthesis of 2,6-dichloroisonicotinohydroxamic acid are not extensively detailed in the public literature, general principles of process chemistry can be applied. Key areas for optimization would include:

Reaction Conditions: A systematic study of reaction parameters such as temperature, concentration, and reaction time can significantly impact yield and purity. For example, in the synthesis of related heterocyclic compounds, careful control of temperature and the rate of reagent addition has been shown to minimize the formation of decomposition products. princeton-acs.org

Reagent Stoichiometry: Reducing the excess of reagents, such as the chlorinating agent in the precursor synthesis, can lower costs and simplify purification.

Catalyst Selection and Loading: Investigating different catalysts or optimizing the loading of the existing catalyst can improve reaction rates and efficiency. For some processes, this allows the catalyst to be recycled and reused. google.com

Workup and Isolation Procedures: Simplifying the purification process, for instance by developing a crystallization-based isolation that avoids chromatography, is a key goal for large-scale synthesis. nih.gov This reduces solvent waste and improves throughput.

Solvent Selection: Choosing appropriate solvents that facilitate reaction, product isolation, and are also safe and environmentally acceptable is a major consideration. For some related processes, moving from solid-state reactions to using a solvent like an aromatic hydrocarbon has been shown to make the reaction more controllable. mdpi.com

The goal of such optimization studies is to develop a process that is not only high-yielding but also reproducible and scalable. researchgate.net

Coordination Chemistry and Metal Ion Interactions of Isonicotinohydroxamic Acid, 2,6 Dichloro

Structural Analysis of Metal-Isonicotinohydroxamic Acid, 2,6-dichloro- Complexes

The structural analysis of metal complexes with 2,6-dichloro-isonicotinohydroxamic acid is anticipated to reveal versatile coordination modes, primarily dictated by the hydroxamic acid moiety and the pyridine (B92270) nitrogen.

The hydroxamic acid group typically acts as a bidentate chelating agent, coordinating to a metal ion through the carbonyl oxygen and the hydroxyl oxygen, forming a stable five-membered ring. analis.com.myacs.org This (O,O) coordination is a hallmark of hydroxamic acids and is confirmed by X-ray crystallography in a variety of metal complexes. researchgate.net The deprotonation of the hydroxyl group facilitates this chelation. researchgate.net The metal-oxygen bonds formed are covalent in nature, with the M-O(hydroxyl) bond often being shorter than the M-O(carbonyl) bond. researchgate.net

The pyridine nitrogen atom introduces an additional coordination site. Depending on the metal ion's coordination number, size, and electronic properties, as well as the reaction conditions, the ligand can act as a bidentate or a tridentate ligand. In a tridentate mode, the pyridine nitrogen would also bind to the metal center. The presence of chloro-substituents at the 2 and 6 positions of the pyridine ring may introduce steric hindrance, potentially influencing the coordination geometry and the ability of the pyridine nitrogen to participate in binding. wikipedia.org

Table 1: Representative Metal-Ligand Bond Lengths in Related Complexes

| Metal Ion | Coordinated Atom | Bond Length (Å) | Compound |

| Ni(II) | O (carbonyl) | 2.073 | [Ni(PLSC)(H₂O)₃]²⁺ |

| Ni(II) | O (hydroxamate) | 1.983 | [Ni(PLSC)(H₂O)₃]²⁺ |

| Ni(II) | N (azomethine) | 2.064 | [Ni(PLSC)(H₂O)₃]²⁺ |

| Ni(II) | O (water) | 2.086 - 2.153 | [Ni(PLSC)(H₂O)₃]²⁺ |

| Cu(II) | N (pyridine) | - | Pyridine-containing Cu(II) complexes |

| Pd(II) | N (pyridine) | - | Pyridine-containing Pd(II) complexes |

Theoretical Models of Metal-Ligand Binding and Coordination Environments

Theoretical and computational methods are invaluable tools for elucidating the intricacies of metal-ligand binding and the nature of the coordination environment in complexes of 2,6-dichloro-isonicotinohydroxamic acid.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the geometric and electronic structures of metal complexes. mdpi.comresearchgate.net DFT calculations can be employed to:

Optimize the geometry of the metal complex to determine the most stable arrangement of atoms, including bond lengths and angles. mdpi.com

Calculate the binding energy between the metal ion and the ligand, providing a measure of the complex's stability.

Analyze the electronic structure through methods like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) to understand the nature of the metal-ligand bonds (e.g., covalent vs. electrostatic character). mdpi.com

Simulate spectroscopic properties , such as infrared and UV-Vis spectra, which can be compared with experimental data to validate the theoretical model. researchgate.net

Molecular Docking is a computational technique used to predict the binding mode of a ligand to a biological macromolecule, such as a protein or DNA. Given that many hydroxamic acid derivatives are investigated as enzyme inhibitors due to their metal-chelating properties, molecular docking can provide insights into how a metal complex of 2,6-dichloro-isonicotinohydroxamic acid might interact with the active site of a metalloenzyme. researchgate.netnih.govresearchgate.net These simulations can help identify key interactions, such as hydrogen bonds and coordination with the metal center in the active site, that contribute to the inhibitory activity.

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the metal complex in solution, providing information on its conformational flexibility and interactions with solvent molecules. This can be particularly useful for understanding the stability of the complex in a biological environment. rsc.org

Table 2: Overview of Theoretical Models and Their Applications

| Theoretical Model | Application | Information Obtained |

| Density Functional Theory (DFT) | Elucidation of electronic and geometric structure | Optimized geometry, binding energies, bond analysis, simulated spectra |

| Molecular Docking | Prediction of binding to biological targets | Preferred binding poses, interaction energies, key intermolecular interactions |

| Molecular Dynamics (MD) Simulations | Study of dynamic behavior in solution | Conformational changes, solvent effects, stability over time |

Enzyme Inhibition Studies of Isonicotinohydroxamic Acid, 2,6 Dichloro

Inhibition of Matrix Metalloproteinases (MMPs) by Hydroxamic Acids

Hydroxamic acids are a well-established class of inhibitors for Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.

Specificity and Potency Profiles against MMP Subtypes

The inhibitory activity of hydroxamic acids against MMPs is largely attributed to the ability of the hydroxamic acid moiety (-CONHOH) to chelate the zinc ion (Zn2+) located in the active site of the enzyme. This interaction typically blocks the catalytic activity of the MMP. The potency and selectivity of different hydroxamic acid-based inhibitors against various MMP subtypes (e.g., MMP-1, MMP-2, MMP-9, MMP-13) are influenced by the side chains and scaffold of the inhibitor molecule. These parts of the molecule interact with the substrate-binding pockets and surface residues of the enzyme, and variations in these interactions can lead to preferential inhibition of certain MMPs over others. However, no data is publicly available to create a specificity and potency profile for Isonicotinohydroxamic acid, 2,6-dichloro-.

Inhibition of Histone Deacetylases (HDACs) by Hydroxamic Acids

Hydroxamic acids are also potent inhibitors of Histone Deacetylases (HDACs), another class of zinc-dependent enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone and non-histone proteins.

Isoform Selectivity and Inhibitory Activity

Similar to their action on MMPs, hydroxamic acids inhibit HDACs by chelating the zinc ion in the enzyme's active site. The human HDAC family consists of several isoforms, which are grouped into different classes. The selectivity of hydroxamic acid-based inhibitors for specific HDAC isoforms (e.g., HDAC1, HDAC3, HDAC6) is determined by the inhibitor's chemical structure, which interacts with the variable amino acid residues lining the active site channel and the rim of the active site. This can lead to the development of isoform-selective inhibitors. No published data exists to populate a table of inhibitory activity for Isonicotinohydroxamic acid, 2,6-dichloro- against various HDAC isoforms.

Modulation of Biochemical Pathways via HDAC Inhibition

By inhibiting HDACs, hydroxamic acids can lead to an increase in the acetylation of histones and other proteins. This hyperacetylation can alter chromatin structure, leading to changes in gene transcription. The modulation of these pathways can affect various cellular processes, including cell cycle progression, differentiation, and apoptosis. The specific downstream effects of an HDAC inhibitor depend on its isoform selectivity and the cellular context. The potential effects of Isonicotinohydroxamic acid, 2,6-dichloro- on these biochemical pathways have not been studied.

Investigation of Other Enzyme Targets and Their Modulation

The zinc-chelating property of the hydroxamic acid functional group makes it a potential inhibitor for a variety of other metalloenzymes. These can include other classes of proteases, as well as enzymes involved in different metabolic pathways. The exploration of these "off-target" effects is an important aspect of drug discovery and development. There is currently no information available in the public domain regarding the interaction of Isonicotinohydroxamic acid, 2,6-dichloro- with any other enzyme targets.

Scope of Enzymatic Activity Modification

Information regarding the specific enzymes inhibited by Isonicotinohydroxamic acid, 2,6-dichloro- and the scope of its activity modification is not present in published research. Generally, hydroxamic acids are recognized for their metal-chelating properties, which often underlies their mechanism of enzyme inhibition, particularly with metalloenzymes. For instance, various hydroxamic acid derivatives have been studied for their inhibitory effects on enzymes such as urease and tyrosinase. The introduction of halogen substituents, such as chlorine, on the aromatic ring can influence the electronic properties and steric profile of the molecule, which in turn could modulate its binding affinity and inhibitory potency against specific enzyme targets. However, without direct experimental evidence, the precise impact of the 2,6-dichloro substitution on the enzymatic activity of isonicotinohydroxamic acid remains speculative.

Kinetic and Equilibrium Binding Studies with Enzymes

There is a lack of publicly available data from kinetic and equilibrium binding studies for Isonicotinohydroxamic acid, 2,6-dichloro-. Such studies are crucial for characterizing the nature of enzyme inhibition, including determining parameters like the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). Detailed kinetic analyses would be required to understand how this specific compound interacts with an enzyme's active site and affects its catalytic efficiency.

Due to the absence of specific research on Isonicotinohydroxamic acid, 2,6-dichloro-, no data tables for kinetic or equilibrium binding parameters can be provided.

Molecular Mechanisms of Biological Action of Isonicotinohydroxamic Acid, 2,6 Dichloro

Cellular and Subcellular Interactions

Currently, there is a notable lack of specific research in publicly accessible scientific literature detailing the precise cellular and subcellular interactions of Isonicotinohydroxamic acid, 2,6-dichloro-. The hydroxamic acid functional group is known for its metal-chelating properties, which suggests a potential mechanism of interaction with metalloenzymes within the cell. However, without direct experimental evidence on this specific compound, its exact intracellular targets and localization remain uncharacterized.

Modulation of Cellular Pathways and Signaling Cascades

Antimicrobial Activity Studies

While hydroxamic acids as a class are known to exhibit antimicrobial properties, specific studies detailing the antimicrobial activity of Isonicotinohydroxamic acid, 2,6-dichloro- are limited. nih.gov

Efficacy against Bacterial Strains

There is a lack of specific data providing minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values for Isonicotinohydroxamic acid, 2,6-dichloro- against a comprehensive range of bacterial strains. Although derivatives of the related compound 2,6-dichlorobenzamide (B151250) have been synthesized and evaluated for antimicrobial properties, this does not provide direct evidence for the activity of the hydroxamic acid derivative. researchgate.net

Efficacy against Fungal Strains

Similarly, there is no specific information available regarding the efficacy of Isonicotinohydroxamic acid, 2,6-dichloro- against various fungal strains. While some chlorinated compounds have shown antifungal activity, the specific contribution of the 2,6-dichloro-isonicotinohydroxamic acid structure to antifungal action has not been documented. nih.govresearchgate.netscielo.br

Proposed Antimicrobial Mechanisms

The proposed antimicrobial mechanisms for Isonicotinohydroxamic acid, 2,6-dichloro- remain speculative due to the absence of direct research. Based on the general mechanisms of hydroxamic acids, potential modes of action could include the chelation of essential metal ions required for microbial enzyme function or disruption of the bacterial cell wall. nih.govmdpi.comembopress.org The chlorine substituents may also contribute to the compound's antimicrobial potential by altering its lipophilicity and ability to penetrate microbial cell membranes.

Apoptosis Induction and Cell Cycle Modulation in In Vitro Systems

There is a significant gap in the scientific literature regarding the effects of Isonicotinohydroxamic acid, 2,6-dichloro- on apoptosis induction and cell cycle modulation in in vitro systems. While other hydroxamic acid derivatives have been investigated for their potential to induce apoptosis and cause cell cycle arrest in cancer cell lines, no such studies have been published for this specific compound. embopress.orgnih.govnih.govresearchgate.netnih.govmdpi.comfrontiersin.org Therefore, its ability to influence these fundamental cellular processes is currently unknown.

Structure Activity Relationship Sar Studies and Computational Approaches for Isonicotinohydroxamic Acid, 2,6 Dichloro

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of hydroxamic acid derivatives is intrinsically linked to specific structural features. For compounds in the isonicotinic acid family, several determinants are crucial for their interaction with biological targets.

The hydroxamic acid moiety (-CONHOH) is a primary determinant of activity for many compounds in this class, often acting as a critical chelating group for metal ions within the active sites of enzymes like metalloproteinases and histone deacetylases (HDACs). nih.govresearchgate.net SAR studies on various hydroxamic acids have consistently shown that replacement of this group with functionalities like amides (-CONH2), hydrazides (-CONHNH2), or carboxylic acids (-COOH) often leads to a significant loss of biological activity. nih.gov

For isonicotinic acid derivatives, the pyridine (B92270) ring and its substitution pattern are paramount. Studies on related isonicotinic acid hydrazides (isoniazid analogues) reveal that the pyridine heterocycle is often optimal for activity, and modifications can drastically alter potency. nih.gov The presence of electron-withdrawing groups, such as chlorine atoms, on the pyridine ring can significantly impact the electronic properties of the molecule, potentially enhancing its binding affinity or modifying its metabolic stability. researchgate.net Specifically, the 2,6-dichloro substitution pattern on the isonicotinic acid scaffold has been explored in the development of synthetic derivatives intended to act as elicitors for secondary metabolism in plant cell cultures. nih.gov The nature of substituents on the carbonyl and nitrogen atoms of the hydroxamic acid group also has a major influence on the biological profile, affecting bioavailability and in vivo potency. nih.gov

Table 1: Key Structural Features and Their Influence on Activity

| Structural Feature | General Role in Biological Activity | Reference |

|---|---|---|

| Hydroxamic Acid Moiety (-CONHOH) | Essential for metal chelation in enzyme active sites; replacement often results in inactive compounds. | nih.govresearchgate.net |

| Pyridine Ring | Optimal heterocyclic scaffold for certain biological activities; provides a rigid framework for substituent orientation. | nih.gov |

| 2,6-Dichloro Substitution | Modifies electronic properties of the pyridine ring; can influence binding affinity and metabolic pathways. | researchgate.netnih.gov |

| Nitrogen/Carbonyl Substituents | Influences bioavailability, in vivo duration, and overall potency. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Retention Relationship (QSRR) Modeling

QSAR and QSRR are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or chromatographic retention, respectively. These models are valuable for predicting the properties of novel compounds and understanding the mechanisms of action.

QSAR studies on isonicotinic acid hydrazide derivatives have demonstrated that antimicrobial activity can be effectively described and predicted using these models. nih.gov Similarly, for hydroxamic acid derivatives, QSAR models have been developed to understand their activity as enzyme inhibitors. nih.gov These studies indicate that properties like hydrophobicity and molar refractivity can be key factors influencing inhibitory activity. nih.gov

QSRR modeling has been applied to hydroxamic acids to predict their retention time in High-Performance Liquid Chromatography (HPLC). nih.gov This is useful for analytical method development and for understanding how molecular structure influences interactions with stationary and mobile phases.

The foundation of a robust QSAR or QSRR model is the selection of appropriate molecular descriptors. These are numerical values that quantify various aspects of a molecule's physicochemical properties. For hydroxamic acids and related compounds, descriptors can be categorized as:

Topological: Describing atomic connectivity.

Geometrical: Relating to the 3D structure of the molecule.

Electronic: Quantifying charge distribution and electronic properties.

Hydrophobicity: Such as the partition coefficient (logP).

A novel approach in QSRR modeling for hydroxamic acids involves using molecular interaction-based features as descriptors. nih.gov For instance, molecular docking scores, which represent the binding affinity between the analyte and a model "receptor" mimicking the chromatographic phase, can be incorporated into the model. nih.gov This technique has been shown to significantly improve the predictive accuracy of QSRR models for hydroxamic acids. nih.gov

Once descriptors are selected, a mathematical model is developed to link them to the observed activity or property. Various statistical methods are employed, including multiple linear regression (MLR), principal component analysis (PCA), and machine learning algorithms like the error backpropagation (BP) neural network combined with a genetic algorithm (GA). nih.gov

For a QSRR model developed for hydroxamic acids, PCA was used to reduce the dimensionality of the descriptor dataset, and a GA-BP algorithm was then executed on the resulting principal components. nih.gov The robustness and predictive power of such models are assessed through rigorous validation techniques. A double cross-validation approach is often used to ensure the model is convincing. nih.gov The quality of a model is typically evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error of prediction (RMSEP). nih.gov

Table 2: Example of QSRR Model Parameters for Hydroxamic Acids

| Model Parameter | Description | Significance | Reference |

|---|---|---|---|

| R² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | A higher R² value (e.g., 0.842) indicates a better fit of the model to the data. | nih.gov |

| RMSEP (Root Mean Square Error of Prediction) | Measures the average magnitude of the errors in predictions. | A lower RMSEP value indicates higher predictive accuracy. | nih.gov |

| MAE (Mean Absolute Error) | Measures the average magnitude of the errors in a set of predictions, without considering their direction. | Lower values indicate a more accurate model. | nih.gov |

Molecular Docking and Dynamics Simulations of Isonicotinohydroxamic Acid, 2,6-dichloro- and its Complexes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used to rationalize the biological activity of compounds like Isonicotinohydroxamic acid, 2,6-dichloro- by visualizing their interactions with a target's active site.

Docking studies have been performed on various nicotinic acid and hydroxamic acid derivatives to explore their binding affinities and non-bonding interactions with target proteins. researchgate.netnih.gov These studies can help identify key amino acid residues involved in the binding and rationalize the observed SAR.

The primary output of a molecular docking simulation is a set of predicted binding poses, ranked by a scoring function that estimates the binding affinity. For derivatives of nicotinamide, docking studies have been used to evaluate interactions with enzyme active sites, such as enoyl reductase from E. coli. nih.gov The analysis of these poses reveals specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. mdpi.com Visualization software is used to examine the binding modes and understand how the ligand fits within the binding pocket. mdpi.com The reliability of these predictions is often supported by correlating the calculated binding energies with experimentally determined biological activities.

The conformation of a molecule, particularly a flexible one, is crucial for its ability to bind to a receptor. For hydroxamic acids, the conformational behavior of the -CONHOH group is of significant interest. This group can exist in two primary planar conformations, Z (cis) and E (trans). nih.gov

Theoretical calculations and experimental studies using NMR spectroscopy have shown that the conformational preference can be influenced by factors such as hydrogen bonding and the solvent environment. nih.govrsc.org For instance, the Z conformation is often stabilized by intramolecular hydrogen bonding or by intermolecular hydrogen bonds with water molecules. rsc.orgresearchgate.net Metal binding is generally limited to the Z conformation. nih.gov The flexibility of the ligand and the energy barriers for interconversion between different conformers are important considerations in drug design, as the molecule must adopt a specific, low-energy conformation to bind effectively to its target. researchgate.netmdpi.com

De Novo Design and Virtual Screening for Novel Analogues of Isonicotinohydroxamic Acid, 2,6-dichloro-

The discovery of novel bioactive compounds is a cornerstone of medicinal chemistry. For a specific molecule like Isonicotinohydroxamic acid, 2,6-dichloro-, computational techniques such as de novo design and virtual screening offer powerful avenues to explore chemical space and identify promising new analogues. These methods can accelerate the drug discovery process by prioritizing molecules for synthesis and biological evaluation, thereby saving significant time and resources.

De novo design, Latin for "from the beginning," involves the computational generation of novel molecular structures with desirable properties, often tailored to fit a specific biological target. This approach is particularly useful when existing chemical scaffolds have been extensively explored or when novel intellectual property is a key consideration. The process typically begins with an empty binding site of a target protein or a seed fragment of a known ligand. Algorithms then "grow" a molecule within the binding site, adding atoms or functional groups in a stepwise manner, while continuously evaluating the fit and potential binding affinity.

Virtual screening, on the other hand, involves the computational assessment of large libraries of existing chemical compounds to identify those that are most likely to bind to a drug target of interest. This high-throughput method can rapidly filter databases containing millions of compounds, narrowing the focus to a manageable number of candidates for experimental testing. Virtual screening can be broadly categorized into ligand-based and structure-based approaches. Ligand-based methods rely on the knowledge of known active molecules to identify others with similar properties, while structure-based methods utilize the three-dimensional structure of the target protein.

For Isonicotinohydroxamic acid, 2,6-dichloro-, both de novo design and virtual screening could be employed to discover novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. A hypothetical workflow might begin with identifying a relevant biological target. Once a target is established and its three-dimensional structure is determined, either experimentally or through homology modeling, structure-based de novo design could be initiated. The isonicotinohydroxamic acid core could be used as a starting point, and computational algorithms could explore various substitutions on the pyridine ring, replacing the chloro groups with other functionalities to enhance binding interactions.

Simultaneously, a virtual screening campaign could be launched. A large chemical database, such as ZINC or ChEMBL, could be screened for compounds that are structurally similar to Isonicotinohydroxamic acid, 2,6-dichloro- or that possess a hydroxamic acid moiety, which is often a key pharmacophore for metal-chelating interactions in enzyme active sites. acs.orgnih.gov A hierarchical screening protocol could be implemented, starting with rapid filtering based on physicochemical properties and substructure matching, followed by more computationally intensive steps like shape-based screening and molecular docking. acs.orgnih.gov

The top-ranked compounds from both the de novo design and virtual screening efforts would then be prioritized for chemical synthesis and subsequent biological evaluation. The experimental data would, in turn, provide valuable feedback to refine the computational models, leading to a more informed and efficient iterative cycle of drug design and discovery.

Below are illustrative tables representing the kind of data that might be generated during such a computational discovery process.

Table 1: Hypothetical Output from a Virtual Screening Campaign for Analogues of Isonicotinohydroxamic acid, 2,6-dichloro-

| Compound ID | Molecular Formula | Predicted Binding Affinity (kcal/mol) | Lipinski's Rule of Five Violations |

| ZINC12345678 | C₁₂H₁₀N₂O₃ | -8.5 | 0 |

| ZINC98765432 | C₁₃H₁₂N₂O₂S | -8.2 | 0 |

| ZINC45678901 | C₁₁H₉ClN₂O₂ | -7.9 | 0 |

| ZINC23456789 | C₁₄H₁₅N₃O₃ | -7.6 | 0 |

This is an interactive data table. You can sort the columns by clicking on the headers.

Table 2: Representative Fragments Generated from a De Novo Design Study Based on the Isonicotinohydroxamic Acid, 2,6-dichloro- Scaffold

| Fragment ID | Proposed Modification | Rationale for Design | Predicted Improvement in Binding |

| DND-001 | Replacement of 2-chloro with a methoxy (B1213986) group | Potential for hydrogen bonding with a donor in the active site | Favorable |

| DND-002 | Replacement of 6-chloro with a trifluoromethyl group | Enhances hydrophobic interactions and metabolic stability | Favorable |

| DND-003 | Addition of a methyl group to the pyridine nitrogen | May improve cell permeability and alter electronic properties | To be determined |

| DND-004 | Bioisosteric replacement of the hydroxamic acid with a tetrazole | Potential to improve pharmacokinetic properties | To be determined |

This is an interactive data table. You can sort the columns by clicking on the headers.

Advanced Spectroscopic Characterization and Analytical Methodologies for Isonicotinohydroxamic Acid, 2,6 Dichloro

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for probing the conformational isomers of "Isonicotinohydroxamic acid, 2,6-dichloro-". The spectra are expected to be dominated by vibrations of the hydroxamic acid moiety and the dichlorinated pyridine (B92270) ring.

Key vibrational modes for the hydroxamic acid functional group include the O-H and N-H stretching vibrations, which are typically observed as broad bands in the high-frequency region of the IR spectrum due to hydrogen bonding. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a strong absorption in the region of 1630-1680 cm⁻¹. The N-H bending (Amide II) and C-N stretching vibrations also provide characteristic signals. nih.govresearchgate.net

The presence of the 2,6-dichloropyridine (B45657) ring will give rise to characteristic aromatic C-H and C=C stretching vibrations, as well as ring breathing modes. The C-Cl stretching vibrations are expected in the lower frequency region of the spectrum.

Conformational analysis of hydroxamic acids by vibrational spectroscopy often focuses on the cis and trans isomers arising from restricted rotation about the C-N bond. nih.gov The positions of the Amide I and Amide II bands can be sensitive to the conformation. In the solid state, intermolecular hydrogen bonding plays a significant role in stabilizing a particular conformation, which can be elucidated through detailed analysis of the vibrational spectra. nih.gov

Table 1: Predicted Key Vibrational Frequencies for Isonicotinohydroxamic acid, 2,6-dichloro-

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200-2800 (broad) |

| N-H | Stretching | 3300-3100 (broad) |

| C=O | Amide I Stretch | 1680-1630 |

| N-H | Amide II Bend | 1600-1550 |

| C-N | Stretching | 1400-1300 |

| Aromatic C=C | Ring Stretching | 1600-1450 |

Note: The predicted frequency ranges are based on general values for hydroxamic acids and chlorinated pyridines and may vary for the specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Dynamics (e.g., ¹H, ¹³C, ¹¹⁹Sn NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of "Isonicotinohydroxamic acid, 2,6-dichloro-" in solution. ¹H and ¹³C NMR are the primary techniques used for this purpose.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring and the hydroxamic acid group. The two equivalent protons on the pyridine ring (at positions 3 and 5) would likely appear as a singlet or a narrow multiplet in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts of the N-H and O-H protons of the hydroxamic acid moiety are expected to be broad and their positions highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In dimethyl sulfoxide (B87167) (DMSO-d₆), these protons often appear at δ 9.0-12.0 ppm. nih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbon of the hydroxamic acid (in the range of δ 160-170 ppm), and the four different carbon atoms of the dichlorinated pyridine ring. The carbons bearing the chlorine atoms (C2 and C6) would be significantly downfield shifted.

Conformational dynamics in solution, such as the interconversion between cis and trans isomers around the C-N amide bond, can also be studied using variable-temperature NMR experiments.

While ¹¹⁹Sn NMR is mentioned in the outline, it is not applicable to this compound as tin is not a constituent element.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Isonicotinohydroxamic acid, 2,6-dichloro- in DMSO-d₆

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine H-3, H-5 | 7.5 - 8.5 | 120 - 130 |

| Pyridine C-2, C-6 | - | 150 - 160 |

| Pyridine C-4 | - | 140 - 150 |

| C=O | - | 160 - 170 |

| N-H | 9.0 - 11.0 (broad) | - |

Note: These are predicted chemical shift ranges based on analogous structures and may differ from experimental values.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Complexation Studies

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within the molecule. The UV-Vis spectrum of "Isonicotinohydroxamic acid, 2,6-dichloro-" is expected to be characterized by absorption bands arising from π → π* and n → π* transitions within the dichloropyridine ring and the carbonyl group of the hydroxamic acid moiety.

The parent compound, isonicotinic acid, exhibits absorption maxima around 214 nm and 264 nm. sielc.com The presence of the chlorine substituents and the hydroxamic acid group is likely to cause a bathochromic (red) shift in these absorption bands.

UV-Vis spectroscopy is also a valuable tool for studying the complexation of hydroxamic acids with metal ions. The formation of metal complexes often results in the appearance of new, intense absorption bands in the visible region of the spectrum, allowing for the determination of complex stoichiometry and stability constants.

Table 3: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for Isonicotinohydroxamic acid, 2,6-dichloro-

| Electronic Transition | Predicted Wavelength Range (nm) |

|---|---|

| π → π* (Pyridine ring) | 260 - 290 |

Note: The predicted wavelength ranges are estimations and can be influenced by the solvent.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of "Isonicotinohydroxamic acid, 2,6-dichloro-". The molecular weight of this compound is 207.02 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 207, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways, including the loss of small neutral molecules such as OH, H₂O, and CO. Cleavage of the C-N bond and fragmentation of the pyridine ring are also likely to occur. For a related compound, 2,6-dichloroisonicotinic acid, significant fragments are observed corresponding to the loss of the carboxylic acid group. nih.gov A similar loss of the hydroxamic acid moiety could be expected for the title compound.

Table 4: Predicted Key Mass Spectral Fragments for Isonicotinohydroxamic acid, 2,6-dichloro-

| m/z | Predicted Fragment Ion |

|---|---|

| 207/209/211 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl) |

| 190/192/194 | [M - OH]⁺ |

| 179/181/183 | [M - CO]⁺ |

Note: The m/z values are based on the most abundant isotopes and the presence of chlorine isotopes will result in characteristic patterns.

X-ray Diffraction Studies for Solid-State Molecular and Crystal Structures

It is anticipated that the molecule will adopt a planar conformation, at least with respect to the pyridine ring and the hydroxamic acid group, to maximize π-conjugation. In the solid state, extensive intermolecular hydrogen bonding is expected, involving the O-H and N-H groups of the hydroxamic acid moiety, leading to the formation of supramolecular architectures such as dimers or chains. mdpi.com The crystal packing will be influenced by these hydrogen bonds as well as other intermolecular interactions.

Advanced Analytical Techniques for Purity Assessment and Quantitative Analysis

The purity assessment and quantitative analysis of "Isonicotinohydroxamic acid, 2,6-dichloro-" can be achieved using a variety of advanced analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common.

A reversed-phase HPLC method would likely be suitable for the analysis of this polar, aromatic compound. A C18 or a phenyl-modified silica (B1680970) column could be employed. mdpi.com The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier such as acetonitrile (B52724) or methanol. Detection is most commonly achieved using a UV detector set at one of the absorption maxima of the compound.

For quantitative analysis, a calibration curve would be constructed by analyzing a series of standard solutions of known concentrations. The purity of a sample can be determined by measuring the peak area of the main component relative to the total area of all peaks in the chromatogram. Other techniques such as quantitative NMR (qNMR) could also be employed for accurate concentration determination.

Table 5: Suggested Starting HPLC Conditions for the Analysis of Isonicotinohydroxamic acid, 2,6-dichloro-

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~270 nm |

| Injection Volume | 10 µL |

Note: These are suggested starting conditions and would require optimization for a specific application.

Emerging Research Themes and Future Perspectives on Isonicotinohydroxamic Acid, 2,6 Dichloro

Integration of Multi-Omics Approaches in Mechanistic Studies

To fully understand the biological impact of Isonicotinohydroxamic acid, 2,6-dichloro-, future research will likely integrate multi-omics technologies. These approaches provide an unbiased, system-wide view of cellular responses to a compound, moving beyond single-target interactions to reveal complex biological networks. mdpi.com A multi-omics investigation can elucidate the mechanism of action, identify potential off-target effects, and discover novel biomarkers of activity. nih.gov

Transcriptomics: RNA sequencing (RNA-seq) can reveal how Isonicotinohydroxamic acid, 2,6-dichloro- alters gene expression. By comparing the transcriptomic profiles of treated and untreated cells, researchers can identify entire pathways that are upregulated or downregulated, offering clues to the compound's primary targets and downstream effects. mdpi.com For instance, studies on other potential therapeutics have used transcriptomics to classify compounds with similar modes of action and predict their cellular targets. mdpi.com

Proteomics: Quantitative proteomics can identify changes in protein abundance and post-translational modifications following treatment. This is crucial for understanding how the compound affects not just gene expression but also the functional machinery of the cell. nih.gov

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can provide a direct readout of the physiological state of a cell. nih.gov For a compound like Isonicotinohydroxamic acid, 2,6-dichloro-, this could reveal specific metabolic pathways that are disrupted, such as those involving amino acids or lipids, providing critical insights into its functional impact. nih.gov

The synergy of these approaches, as demonstrated in the study of other novel therapeutic agents, can provide a comprehensive functional overview of a compound's activity, confirming its intended action and uncovering new biological insights. mdpi.comnih.gov

Development of Advanced Methodologies for Biochemical and Cellular Evaluation

Progress in evaluating compounds like Isonicotinohydroxamic acid, 2,6-dichloro- depends on the development and application of sophisticated analytical and cell-based assays. These advanced methods offer greater sensitivity, higher throughput, and more physiologically relevant data compared to traditional techniques.

High-Content Imaging and Cellular Assays: Modern cellular evaluation has moved beyond simple viability assays. High-content screening (HCS) can simultaneously measure multiple parameters in intact cells, such as protein localization, organelle morphology, and the expression of specific biomarkers. For Isonicotinohydroxamic acid, 2,6-dichloro-, this could be used to visualize its effects on cellular compartments or specific protein targets in a more dynamic way. Furthermore, specialized cell-based assays, such as those using induced pluripotent stem cell (iPSC)-derived neurons, can provide a more relevant model for studying neuroprotective or neurotoxic effects. nih.gov

Biophysical and Biochemical Techniques: Techniques like isothermal titration calorimetry (ITC) can directly measure the binding affinity and thermodynamics of the interaction between the compound and its target protein, providing detailed mechanistic information. journalagent.com The development of fluorescent probes based on hydroxamic acid scaffolds can also help determine kinetic parameters like the dissociation constant (Kd) and off-rate (Koff) of enzyme-inhibitor complexes. nih.gov

Predictive Pharmacokinetic Screening: Early assessment of a compound's drug-like properties is critical. The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to predict properties like brain penetrance can be an effective way to pre-screen compounds before more resource-intensive studies are undertaken. nih.gov

| Methodology | Application for Isonicotinohydroxamic acid, 2,6-dichloro- | Potential Insights |

| High-Content Screening (HCS) | Multi-parameter analysis of treated cells | Subcellular localization, morphological changes, off-target effects |

| Isothermal Titration Calorimetry (ITC) | Measuring direct binding to purified target enzymes | Binding affinity (KD), stoichiometry, and thermodynamic profile |

| Fluorescent Probes | Development of tagged analogues | Real-time tracking of compound in cells, kinetic analysis of binding |

| LC-MS/MS Screening | In vitro or ex vivo analysis of compound levels | Prediction of metabolic stability and membrane permeability (e.g., brain uptake) nih.gov |

Exploration of Novel Bioinorganic Applications

The defining characteristic of the hydroxamic acid functional group is its potent ability to chelate metal ions, particularly transition metals like zinc (Zn²⁺) and iron (Fe³⁺). acs.orgnih.gov This property is the foundation of its role as an inhibitor of metalloenzymes, where the hydroxamate moiety coordinates with the catalytic metal ion, disrupting the enzyme's function. mdpi.comnih.gov The future of Isonicotinohydroxamic acid, 2,6-dichloro- research lies in exploring its potential to selectively target a wide range of metalloenzymes implicated in various diseases.

Histone Deacetylase (HDAC) Inhibition: HDACs are a major class of zinc-dependent enzymes that are validated targets in oncology. taylorandfrancis.com Many approved and investigational HDAC inhibitors are based on a hydroxamic acid scaffold. acs.orgnih.gov The 2,6-dichloro substitution on the isonicotinoyl ring of the target compound could influence its binding affinity and selectivity for different HDAC isoforms.

Matrix Metalloproteinase (MMP) Inhibition: MMPs are zinc-containing endopeptidases involved in tissue remodeling, and their dysregulation is linked to cancer and inflammatory diseases. researchgate.net Hydroxamic acids are a well-established class of MMP inhibitors. allresearchjournal.com

Urease Inhibition: Urease is a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori. nih.gov Hydroxamic acids have been identified as potent urease inhibitors, suggesting a potential antibacterial application for Isonicotinohydroxamic acid, 2,6-dichloro-. nih.gov

| Potential Metalloenzyme Target | Cofactor Ion | Therapeutic Area | Rationale for Inhibition |

| Histone Deacetylases (HDACs) | Zn²⁺ | Oncology, Neurology | Regulation of gene expression; epigenetic modification. taylorandfrancis.com |

| Matrix Metalloproteinases (MMPs) | Zn²⁺ | Oncology, Arthritis | Control of tissue degradation and cell migration. researchgate.net |

| Carbonic Anhydrases (CAs) | Zn²⁺ | Glaucoma, Oncology | Regulation of pH homeostasis. nih.govresearchgate.net |

| Urease | Ni²⁺ | Infectious Disease | Neutralization of gastric acid by pathogens like H. pylori. nih.gov |

Theoretical Predictions and Computational Design of Novel Analogues with Targeted Activities

Computational chemistry and computer-aided drug design (CADD) are indispensable tools for accelerating the discovery and optimization of new therapeutic agents. nih.gov These methods can be applied to Isonicotinohydroxamic acid, 2,6-dichloro- to predict its biological activities, understand its interactions with target proteins, and guide the design of new analogues with enhanced potency and selectivity. scispace.comtandfonline.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies establish a mathematical correlation between the three-dimensional structure of a series of compounds and their biological activity. nih.gov This can help identify key structural features of the Isonicotinohydroxamic acid, 2,6-dichloro- scaffold that are critical for its function.

Pharmacophore Modeling: This technique identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. A pharmacophore model derived from Isonicotinohydroxamic acid, 2,6-dichloro- could be used to screen large virtual libraries for new compounds with similar activity profiles. scispace.com

Molecular Docking and Molecular Dynamics (MD): Molecular docking predicts the preferred binding orientation of a ligand within a protein's active site. nih.gov Following docking, MD simulations can be used to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions. tandfonline.com These simulations are crucial for understanding the basis of selectivity and for designing modifications to improve binding. nih.gov

The integration of these computational approaches allows for a rational design cycle, where new analogues are designed, synthesized, and tested, with the experimental results feeding back to refine the computational models. researchgate.net

| Computational Tool | Purpose in Designing Analogues | Expected Outcome |

| 3D-QSAR | Correlate structural features with biological activity. nih.gov | Predictive models to estimate the activity of new designs. |

| Pharmacophore Modeling | Identify essential features for receptor binding. scispace.com | A 3D query for virtual screening of compound databases. |

| Molecular Docking | Predict binding mode and affinity in the active site. nih.gov | Prioritization of analogues based on predicted binding scores. |

| Molecular Dynamics Simulation | Assess the stability of the ligand-protein complex. tandfonline.com | Insight into key interactions and the dynamic behavior of the complex. |

Addressing Specific Research Challenges and Knowledge Gaps in Hydroxamic Acid Chemistry

While hydroxamic acids are a promising class of compounds, their development is not without challenges. Future research on Isonicotinohydroxamic acid, 2,6-dichloro- must address these general knowledge gaps to unlock its full therapeutic potential.

Selectivity: Many hydroxamic acid-based inhibitors target broad families of enzymes (e.g., pan-HDAC inhibitors). tandfonline.com A major challenge is to design analogues with high selectivity for a specific enzyme isoform to minimize off-target effects and improve the therapeutic window. The unique substitution pattern of Isonicotinohydroxamic acid, 2,6-dichloro- provides a scaffold that could be modified to achieve such selectivity.

Pharmacokinetics and Metabolic Stability: Some hydroxamic acids can be susceptible to metabolic degradation, leading to poor pharmacokinetic profiles. Research is needed to understand the metabolic fate of this specific compound and to design analogues with improved stability and bioavailability.

Synthetic Methodologies: There is an ongoing need for more efficient, scalable, and environmentally friendly ("greener") methods for synthesizing hydroxamic acid derivatives. nih.govnih.gov Developing novel synthetic routes will be crucial for creating a diverse library of analogues for structure-activity relationship studies. researchgate.neteurjchem.com

Understanding Genotoxicity: A historical concern with some hydroxamic acids has been the potential for mutagenicity. Further work is needed to understand the structural features that contribute to this and to design compounds that are free of such liabilities. nih.gov

Addressing these challenges through a combination of computational design, advanced biochemical evaluation, and innovative synthetic chemistry will be essential for advancing Isonicotinohydroxamic acid, 2,6-dichloro- and its future analogues from promising chemical matter to potential therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.